molecular formula C13H9BrClNO4S B2792522 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 380193-41-9

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid

Cat. No.: B2792522
CAS No.: 380193-41-9
M. Wt: 390.63
InChI Key: UPDFFRNGNMGTCD-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid is a chemical compound with the molecular formula C13H9BrClNO4S. It is known for its unique structural properties, which include a bromophenyl group, a sulfamoyl group, and a chlorobenzoic acid moiety.

Preparation Methods

The synthesis of 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonamide with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid can be compared with similar compounds such as 3-[(3-bromophenyl)sulfamoyl]-4-chlorobenzoic acid. While both compounds share similar structural features, the position of the bromine atom can significantly affect their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications .

Similar Compounds

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4S/c14-9-2-4-10(5-3-9)16-21(19,20)12-7-8(13(17)18)1-6-11(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDFFRNGNMGTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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